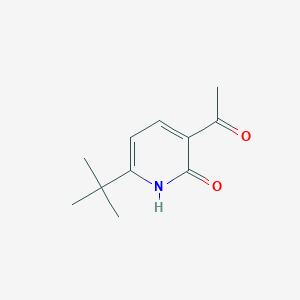
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide, commonly known as HEPT, is a chemical compound that has been widely researched for its potential applications in the field of medicine. HEPT is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which means it can inhibit the activity of the reverse transcriptase enzyme that is essential for the replication of the human immunodeficiency virus (HIV).
Mecanismo De Acción
HEPT works by binding to a specific site on the reverse transcriptase enzyme, known as the N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide binding pocket. This binding prevents the enzyme from converting viral RNA into DNA, which is necessary for the replication of HIV. As a result, the virus is unable to reproduce and spread to other cells.
Biochemical and physiological effects:
HEPT has been found to have low toxicity and high selectivity for the reverse transcriptase enzyme. In vitro studies have shown that HEPT can effectively inhibit the replication of various strains of HIV, including those that are resistant to other anti-HIV drugs. Additionally, HEPT has been found to have a long half-life, which means it can remain active in the body for an extended period of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPT has several advantages for lab experiments, including its high potency and low toxicity. However, HEPT is also relatively expensive to produce and may not be readily available in certain laboratories. Furthermore, HEPT may have limited efficacy against certain strains of HIV that have developed resistance to other anti-HIV drugs.
Direcciones Futuras
There are several potential future directions for research on HEPT. One area of interest is the development of new N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamides that are more potent and have a broader spectrum of activity against HIV. Additionally, researchers may explore the use of HEPT in combination with other anti-HIV drugs to improve treatment outcomes. Finally, there is a need for further research on the biochemical and physiological effects of HEPT, particularly with regard to its long-term safety and efficacy.
Métodos De Síntesis
HEPT can be synthesized using a multi-step process that involves the reaction of cyclohexanone with ethyl acetoacetate, followed by the addition of thiophene-2-carboxaldehyde and 2-bromoethanol. The resulting intermediate is then treated with sodium hydroxide and acetic anhydride to yield the final product, HEPT.
Aplicaciones Científicas De Investigación
HEPT has been extensively studied for its potential use as an anti-HIV drug. In vitro studies have shown that HEPT can effectively inhibit the activity of the reverse transcriptase enzyme and prevent the replication of HIV. Furthermore, HEPT has been found to have a synergistic effect when used in combination with other anti-HIV drugs, such as AZT and ddI.
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-8-9-19-13(14-7-4-10-20-14)11-16-15(18)12-5-2-1-3-6-12/h1-2,4,7,10,12-13,17H,3,5-6,8-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXVZNBYCZAKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2443859.png)

![4-((1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2443862.png)
![8-((4-(Tert-butyl)phenyl)sulfonyl)-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2443863.png)
![1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one](/img/structure/B2443865.png)





![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)
![6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile](/img/structure/B2443877.png)
![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2443879.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2443881.png)